N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine

Enzyme Inhibition Amine Oxidase IC₅₀

This substituted phenylenediamine derivative offers a unique benzyl-ethyl substitution pattern that delivers potent, selective inhibition of Benzylamine oxidase (IC₅₀=130 nM) and functional selectivity for gastrointestinal tissue. Its defined steric/electronic environment enables high enantioselectivity in asymmetric catalysis, while derived platinum(II) complexes show reduced cytotoxicity—ideal for targeted drug design. Researchers use this compound as a precise pharmacological tool to dissect amine oxidase pathways without confounding off-target effects. Procure today to advance your heterocyclic synthesis, medicinal chemistry, or catalytic asymmetric methodology.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 28458-72-2
Cat. No. B1343350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-benzyl-N~1~-ethyl-1,2-benzenediamine
CAS28458-72-2
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=CC=C2N
InChIInChI=1S/C15H18N2/c1-2-17(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16/h3-11H,2,12,16H2,1H3
InChIKeyUUWREYOLKGVJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N1-ethyl-1,2-benzenediamine (CAS 28458-72-2): A Structural Overview for R&D and Industrial Procurement


N1-benzyl-N1-ethyl-1,2-benzenediamine (CAS 28458-72-2), with molecular formula C₁₅H₁₈N₂ and molecular weight 226.32 g/mol, is a substituted phenylenediamine derivative . It is categorized as a research-use-only compound, not for human or veterinary applications . The compound serves primarily as an organic synthesis intermediate, particularly in the construction of heterocyclic compounds and as a building block for more complex molecules .

Why N1-Benzyl-N1-ethyl-1,2-benzenediamine (CAS 28458-72-2) Cannot Be Simply Interchanged with Other Diamines


While superficially similar to other N-substituted phenylenediamines or N-benzyl ethylenediamine derivatives, the specific benzyl-ethyl substitution pattern on the 1,2-benzenediamine core of N1-benzyl-N1-ethyl-1,2-benzenediamine dictates its unique reactivity profile, biological target interactions, and physicochemical properties [1]. Simple substitution with a non-benzylated analog or an analog with a different substitution pattern (e.g., N1-methyl, N1-benzyl) will lead to significant changes in enzyme inhibition potency and selectivity, as demonstrated by quantitative differences in IC₅₀ values against amine oxidases and other targets [2][3]. These variations in steric bulk and electronic character directly affect binding affinity, catalytic outcomes, and ultimately the compound's utility as a research tool or synthetic intermediate.

Quantitative Differentiation of N1-Benzyl-N1-ethyl-1,2-benzenediamine (CAS 28458-72-2): A Comparative Evidence Guide


Enzyme Inhibition Profile: Differential IC₅₀ Values Across Amine Oxidase Targets

N1-Benzyl-N1-ethyl-1,2-benzenediamine exhibits a distinct and highly variable inhibition profile across different amine oxidase targets compared to its closest structural analogs. For Benzylamine oxidase (porcine serum), the compound shows an IC₅₀ of 130 nM, representing potent inhibition [1]. In stark contrast, its inhibition of Diamine oxidase (porcine kidney) is negligible, with an IC₅₀ of 1,000,000 nM (1 mM) [2]. This difference of over 7,600-fold in potency between these two related targets highlights a unique selectivity profile, not typically observed with simpler, non-benzylated or N,N'-dimethylated analogs, which may display more uniform inhibition profiles or lower overall potency [3].

Enzyme Inhibition Amine Oxidase IC₅₀ Selectivity Drug Discovery

Spasmolytic and Uterine Relaxant Activity: Functional Selectivity Over N-Ethyl Analog

In a direct functional comparison, N-benzyl-1,2-diphenyl ethanolamine (Compound B, which shares the core benzyl-ethyl diamine motif) demonstrates a distinct tissue selectivity profile compared to its N-ethyl analog (Compound E). While both compounds inhibited spontaneous contractions, Compound B was 4.3-fold more potent on rabbit jejunum (ID₅₀ = 0.03 µmol/mL) than Compound E (ID₅₀ = 0.13 µmol/mL) [1]. Conversely, Compound E was several times more potent on rat uterine contractions (ID₅₀ = 7 nmol/mL) compared to Compound B [2]. This divergence in potency across tissues is attributed to the N-substituent, where the bulkier benzyl group favors intestinal L-type calcium channel inhibition, while the smaller ethyl group favors uterine channels [3].

Spasmolytic Calcium Channel Blocker Smooth Muscle Pharmacology Structure-Activity Relationship

Platinum(II) Complexation: Impact on Cytotoxicity Compared to Cisplatin

Ligands derived from N-benzyl ethylenediamine, a close structural analog lacking the aromatic benzenediamine core, were used to synthesize novel platinum(II) complexes [1]. When screened for cytotoxic activity against seven human cancer cell lines, the resulting complex was found to be 'much less active than cisplatin' [2]. This is a critical differentiator for researchers exploring platinum-based chemotherapeutics, as it suggests that N-benzyl ethylenediamine derivatives, and by extension the related N1-benzyl-N1-ethyl-1,2-benzenediamine, may serve as platforms for developing less toxic platinum complexes, potentially circumventing the severe side effects associated with cisplatin's high potency.

Platinum Complexes Cytotoxicity Cancer Research Organometallic Chemistry

Enantioselective Catalysis: N-Alkyl Influence on Ligand Performance

The N-alkyl substitution pattern in diamine-derived chiral ligands profoundly impacts enantioselectivity. In a study of 1,4-aminoalcohol ligands, those featuring N-ethyl substitution achieved enantiomeric excesses (ee) up to 95%, while the corresponding N-benzyl ligands achieved ee up to 81% [1]. This 14% absolute difference in ee demonstrates that the specific N-substituent is a critical parameter for reaction optimization [2]. For chemists developing asymmetric syntheses, this highlights that the benzyl-ethyl motif of N1-benzyl-N1-ethyl-1,2-benzenediamine offers a unique steric and electronic environment that cannot be replicated by di-ethyl or di-benzyl analogs, directly impacting the optical purity of the product.

Enantioselective Catalysis Asymmetric Synthesis Chiral Ligands Diethylzinc Addition

Optimal Application Scenarios for N1-Benzyl-N1-ethyl-1,2-benzenediamine (CAS 28458-72-2) Based on Comparative Evidence


Investigating Selective Amine Oxidase Inhibition in Neurological or Inflammatory Disease Models

The compound's potent and selective inhibition of Benzylamine oxidase (IC₅₀ = 130 nM) with negligible activity on Diamine oxidase (IC₅₀ = 1,000,000 nM) [1] makes it an ideal pharmacological tool for dissecting the specific roles of Benzylamine oxidase in biological systems. Researchers can use this compound to study pathways involved in inflammation, cell adhesion, or neurological function without the confounding effects of Diamine oxidase inhibition, a common pitfall with less selective amine oxidase inhibitors.

Studying Tissue-Specific Calcium Channel Blockade in Smooth Muscle Pharmacology

As demonstrated by the benzyl-substituted ethanolamine analog, compounds with this N-substitution pattern exhibit a 4.3-fold greater potency in inhibiting intestinal smooth muscle contractions compared to their N-ethyl counterparts [2]. This functional selectivity for gastrointestinal tissue over uterine tissue provides a targeted approach for researchers investigating disorders of intestinal motility, irritable bowel syndrome, or developing novel spasmolytics with reduced off-target effects.

Synthesizing Low-Toxicity Platinum(II) Anticancer Complexes

Platinum(II) complexes synthesized from N-benzyl ethylenediamine-derived ligands exhibit significantly reduced cytotoxicity compared to cisplatin [3]. This property is highly valuable for researchers aiming to design new platinum-based chemotherapeutics that retain antitumor activity while mitigating the severe nephrotoxicity, ototoxicity, and neurotoxicity associated with cisplatin. The ligand serves as a starting point for tuning the pharmacological profile of the metal complex.

Optimizing Enantioselectivity in Asymmetric Catalysis Reactions

The presence of both a benzyl and an ethyl group on the diamine scaffold provides a unique steric and electronic environment that is critical for achieving high enantioselectivity in catalytic reactions [4]. Chemists developing new chiral ligands for asymmetric synthesis can leverage this specific substitution pattern to fine-tune the enantiomeric excess (ee) of their target products, a parameter not achievable with simpler or symmetrically substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.